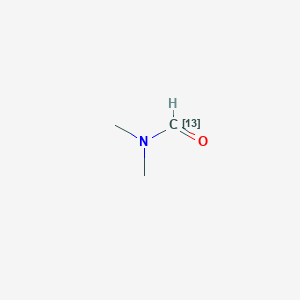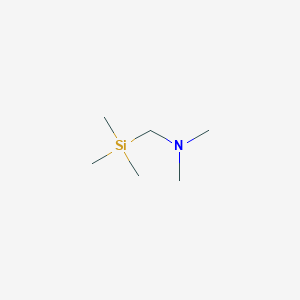
N,N-Dimetilformamida-carbonilo-13C
Descripción general
Descripción
N,N-Dimethylformamide-carbonyl-13C is a stable isotope-labeled compound, where the carbonyl carbon is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
N,N-Dimethylformamide-carbonyl-13C is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies and tracing experiments to understand biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of high-purity chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide-carbonyl-13C can be synthesized through the reaction of dimethylamine with formic acid, where the formic acid is enriched with carbon-13. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of N,N-Dimethylformamide-carbonyl-13C involves the use of specialized equipment to handle isotopically labeled compounds. The process includes the synthesis of carbon-13 enriched formic acid, followed by its reaction with dimethylamine under controlled conditions to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylformamide-carbonyl-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylformamide oxide.
Reduction: It can be reduced to form N,N-dimethylamine and methanol.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: N,N-Dimethylformamide oxide.
Reduction: N,N-Dimethylamine and methanol.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylformamide-carbonyl-13C involves its incorporation into various chemical and biological systems due to its stable isotope labeling. The carbon-13 isotope allows for precise tracking and analysis of the compound in different reactions and pathways. This enables researchers to study the molecular targets and pathways involved in its interactions .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: The non-labeled version of the compound, commonly used as a solvent in organic synthesis.
N,N-Dimethyl-13C2-formamide: Another isotopically labeled compound with both methyl groups enriched with carbon-13.
Uniqueness
N,N-Dimethylformamide-carbonyl-13C is unique due to its specific labeling at the carbonyl carbon, which provides distinct advantages in isotopic labeling studies. This allows for more precise tracking and analysis compared to other similar compounds .
Propiedades
IUPAC Name |
N,N-dimethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480214 | |
| Record name | N,N-Dimethylform-13C-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-43-0 | |
| Record name | N,N-Dimethylform-13C-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dimethylformamide-carbonyl-13C in the synthesis of Porphobilinogen-11-13C?
A1: N,N-Dimethylformamide-carbonyl-13C acts as a labeled formylating agent in the Vilsmeier-Haak reaction. [] This reaction introduces a formyl group (-CHO) to the starting material, benzyl 3-(β-methoxycarbonylethyl)-4-(methoxycarbonylmethyl)-2-pyrrolecarboxylate. The 13C label on the carbonyl carbon of N,N-Dimethylformamide-carbonyl-13C is incorporated into the product, ultimately yielding Porphobilinogen-11-13C. This labeled Porphobilinogen can be a valuable tool for metabolic studies and other research applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















